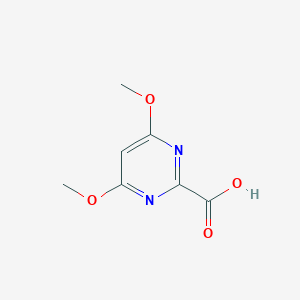

4,6-Dimethoxypyrimidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxypyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-4-3-5(13-2)9-6(8-4)7(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXXMEMJCXTHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403131 | |

| Record name | 4,6-dimethoxypyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128276-50-6 | |

| Record name | 4,6-dimethoxypyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dimethoxypyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4,6-Dimethoxypyrimidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4,6-dimethoxypyrimidine-2-carboxylic acid. The information is curated for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Physicochemical Properties

4,6-Dimethoxypyrimidine-2-carboxylic acid is a substituted pyrimidine derivative. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1][2][3] |

| CAS Number | 128276-50-6 | [1][2] |

| Boiling Point | 426.2°C at 760 mmHg | |

| Density | 1.349 g/cm³ | |

| SMILES | O=C(C1=NC(OC)=CC(OC)=N1)O | [1] |

| LogP | 0.192 | [1] |

| Topological Polar Surface Area (TPSA) | 81.54 Ų | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Experimental Protocols

Logical Workflow for Synthesis

Caption: A potential synthetic pathway for 4,6-dimethoxypyrimidine-2-carboxylic acid.

Biological Significance and Signaling Pathways

Currently, there is limited publicly available information directly implicating 4,6-dimethoxypyrimidine-2-carboxylic acid in specific biological signaling pathways. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including antiviral and anticancer agents. The structural similarity of this compound to a related molecule, 4,6-dihydroxypyrimidine-2-carboxylic acid, suggests potential avenues for investigation.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrimidine derivatives as enzyme inhibitors, a hypothetical interaction with a kinase signaling pathway is depicted below. This diagram illustrates a potential mechanism of action where a pyrimidine-based inhibitor could block a critical step in a signal transduction cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion

4,6-Dimethoxypyrimidine-2-carboxylic acid is a chemical compound with well-defined physicochemical properties. While detailed experimental protocols and its specific biological roles are not extensively documented in publicly accessible sources, its structural features suggest potential for further investigation in medicinal chemistry and drug discovery. The provided data and conceptual frameworks offer a starting point for researchers interested in exploring the synthesis and biological activity of this and related pyrimidine derivatives. Further experimental validation is necessary to elucidate its true biological function and therapeutic potential.

References

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4,6-Dimethoxypyrimidine-2-carboxylic acid, a heterocyclic compound of interest in synthetic chemistry and agrochemical research. It details the molecule's structure, physicochemical properties, a proposed synthetic pathway with experimental protocols, and its potential applications based on the activity of structurally related compounds.

Core Molecule Structure and Properties

4,6-Dimethoxypyrimidine-2-carboxylic acid is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene. The core pyrimidine ring is substituted with two methoxy groups (-OCH₃) at positions 4 and 6, and a carboxylic acid group (-COOH) at position 2.

Chemical Structure:

Physicochemical and Identification Data

The key quantitative data for 4,6-Dimethoxypyrimidine-2-carboxylic acid are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 128276-50-6 | [1] |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| Synonyms | 2-Carboxy-4,6-dimethoxypyrimidine, 4,6-DIMETHOXYPYRIMIDINE-2YL-CARBOXYLICACID | [2][3] |

| Melting Point | 156-158 °C | [2] |

| Boiling Point | 426.2 ± 48.0 °C (Predicted) | [2] |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.84 ± 0.10 (Predicted) | [2] |

Synthesis and Experimental Protocols

The overall proposed workflow is visualized below.

Caption: Proposed multi-step synthesis of the target carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine

This step involves the nucleophilic substitution of the chlorine atom on the precursor with a methylthio group.

-

Materials : 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide solution (30.1 g, 107 mmol), methanol (80 mL).[4]

-

Procedure :

-

Combine 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, sodium methyl mercaptide, and methanol in a reaction vessel.

-

Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours, with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product. A reported yield for this reaction is 95.6%.[5]

-

Step 2: Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine

The methylthio intermediate is oxidized to the more reactive methylsulfonyl intermediate.

-

Materials : 4,6-dimethoxy-2-methylthiopyrimidine (from Step 1), hydrogen peroxide (H₂O₂), sodium tungstate dihydrate.[4]

-

Procedure :

-

Dissolve the 4,6-dimethoxy-2-methylthiopyrimidine intermediate in a suitable protic solvent, such as acetic acid.[6]

-

Add a catalytic amount of sodium tungstate dihydrate.

-

Slowly add hydrogen peroxide to the mixture while maintaining the temperature, typically between 70-90 °C.[6]

-

Stir the reaction until TLC indicates the complete consumption of the starting material.

-

Cool the mixture and precipitate the product by adding water.

-

Filter the solid, wash with water, and dry to obtain 4,6-dimethoxy-2-methylsulfonylpyrimidine. This oxidation can achieve yields of up to 95%.[5]

-

Step 3: Synthesis of 4,6-dimethoxypyrimidine-2-carbonitrile

The sulfonyl group serves as an excellent leaving group for substitution with a cyanide nucleophile.

-

Materials : 4,6-dimethoxy-2-methylsulfonylpyrimidine (from Step 2), potassium cyanide (KCN), 18-crown-6, acetonitrile (MeCN).[5]

-

Procedure :

-

In a flask, dissolve the methylsulfonyl intermediate in acetonitrile.

-

Add 18-crown-6 (approx. 0.1 equivalents) to help solubilize the potassium cyanide.

-

Add potassium cyanide (approx. 3 equivalents) in one portion at room temperature.[5]

-

Stir the mixture vigorously. The reaction's progress can be monitored by TLC.

-

After the reaction is complete, quench the mixture and perform an extractive workup.

-

Purify the crude product via column chromatography on silica gel to isolate 4,6-dimethoxypyrimidine-2-carbonitrile.[5]

-

Step 4: Hydrolysis to 4,6-Dimethoxypyrimidine-2-carboxylic acid

The final step is the hydrolysis of the nitrile functional group to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Materials : 4,6-dimethoxypyrimidine-2-carbonitrile (from Step 3), concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution.

-

Procedure (Acid Hydrolysis) :

-

Suspend the nitrile intermediate in a solution of concentrated HCl.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture in an ice bath.

-

Adjust the pH to be neutral or slightly acidic to precipitate the carboxylic acid product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the final product, 4,6-Dimethoxypyrimidine-2-carboxylic acid.

-

Applications and Biological Relevance

While specific biological activities for 4,6-Dimethoxypyrimidine-2-carboxylic acid are not extensively documented, the 4,6-dimethoxypyrimidine scaffold is a crucial component in several commercially important agrochemicals. Furthermore, the broader class of pyrimidine derivatives is known for a wide range of pharmacological activities.

Caption: Logical relationships of the core molecule and its applications.

Agrochemical Intermediate

The most prominent application of related 4,6-dimethoxypyrimidine structures is in the synthesis of herbicides.[7] Specifically, compounds like 4,6-dimethoxy-2-methylsulfonylpyrimidine are key intermediates for producing pyrimidinyloxybenzoic acid herbicides, such as Bispyribac-sodium.[4] These herbicides function by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants, leading to the cessation of growth and eventual death of susceptible weeds.[4] 4,6-Dimethoxypyrimidine-2-carboxylic acid represents a valuable building block for creating novel analogs in this class of herbicides.

Role in Drug Discovery

The pyrimidine nucleus is a fundamental building block in nature, most notably in the nucleobases of DNA and RNA. This prevalence has made it a "privileged scaffold" in medicinal chemistry. Pyrimidine derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anthelmintic properties.[8][9] The functional groups on 4,6-Dimethoxypyrimidine-2-carboxylic acid—particularly the carboxylic acid—provide a reactive handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules for drug discovery screening libraries.

References

- 1. scbt.com [scbt.com]

- 2. 4,6-DIMETHOXYPYRIMIDINE-2-CARBOXYLICACID CAS#: 128276-50-6 [amp.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 7. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxypyrimidine-2-carboxylic acid is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including anticancer agents and enzyme inhibitors. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of 4,6-dimethoxypyrimidine-2-carboxylic acid, consolidating available data for researchers in the field.

Chemical and Physical Properties

4,6-Dimethoxypyrimidine-2-carboxylic acid, with the CAS number 128276-50-6, possesses the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol .[1][2] Its structure consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a carboxylic acid group at position 2.

Table 1: Physicochemical Properties of 4,6-Dimethoxypyrimidine-2-carboxylic acid

| Property | Value | Reference |

| CAS Number | 128276-50-6 | [1][2] |

| Molecular Formula | C₇H₈N₂O₄ | [1][2] |

| Molecular Weight | 184.15 g/mol | [1][2] |

| Predicted XlogP | 0.7 | [3] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 3 | [2] |

| Topological Polar Surface Area (TPSA) | 81.54 Ų | [2] |

Synthesis

A plausible synthetic route to 4,6-dimethoxypyrimidine-2-carboxylic acid involves the hydrolysis of its corresponding nitrile precursor, 4,6-dimethoxypyrimidine-2-carbonitrile.

Experimental Protocol: Synthesis of 4,6-dimethoxypyrimidine-2-carbonitrile

The synthesis of the nitrile intermediate can be achieved from 4,6-dimethoxy-2-(methylthio)pyrimidine. This process involves a two-step reaction: oxidation of the methylthio group to a methylsulfonyl group, followed by nucleophilic substitution with cyanide.

Step 1: Oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine

-

Materials: 4,6-dimethoxy-2-(methylthio)pyrimidine, an oxidizing agent (e.g., hydrogen peroxide), a catalyst (e.g., sodium tungstate), and a suitable solvent (e.g., acetic acid).

-

Procedure: A mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine, a catalytic amount of sodium tungstate, and acetic acid is prepared. Hydrogen peroxide is added dropwise to the stirred solution at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, is isolated by filtration and can be purified by recrystallization.

Step 2: Cyanation of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

-

Materials: 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, sodium cyanide or potassium cyanide, and a suitable solvent (e.g., acetonitrile).

-

Procedure: To a solution of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in acetonitrile, an aqueous solution of sodium cyanide is added. The reaction is stirred at room temperature, and the progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is dried and concentrated to yield 4,6-dimethoxypyrimidine-2-carbonitrile.

Experimental Protocol: Hydrolysis of 4,6-dimethoxypyrimidine-2-carbonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.

-

Materials: 4,6-dimethoxypyrimidine-2-carbonitrile, a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide), and a suitable solvent (e.g., water or a water/alcohol mixture).

-

Procedure (Acid-catalyzed): The nitrile is refluxed in an aqueous solution of a strong acid. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.

-

Procedure (Base-catalyzed): The nitrile is refluxed in an aqueous solution of a strong base. After the reaction is complete, the solution is acidified to precipitate the carboxylic acid, which is then collected by filtration and can be purified by recrystallization.

Caption: Synthetic workflow for 4,6-Dimethoxypyrimidine-2-carboxylic acid.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the C5-H proton of the pyrimidine ring. - A singlet for the two equivalent methoxy groups (-OCH₃). - A broad singlet for the carboxylic acid proton (-COOH), typically downfield. |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon. - Signals for the pyrimidine ring carbons, with those attached to methoxy groups shifted downfield. - A signal for the methoxy carbons. |

| FT-IR | - A broad O-H stretching band for the carboxylic acid. - A strong C=O stretching band for the carboxylic acid. - C-O stretching bands for the methoxy groups and the carboxylic acid. - Aromatic C=N and C=C stretching bands from the pyrimidine ring. |

| Mass Spec | - A molecular ion peak corresponding to the molecular weight (184.15). - Fragmentation patterns may include the loss of CO₂, OCH₃, and other small fragments. |

Biological Activity and Potential Applications

The biological activity of 4,6-dimethoxypyrimidine-2-carboxylic acid has not been extensively reported. However, the pyrimidine core is a well-established pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities, including:

-

Anticancer Activity: Many pyrimidine derivatives exhibit potent anticancer properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.[4]

-

Enzyme Inhibition: The structural features of pyrimidines allow them to act as inhibitors for a variety of enzymes, including kinases, which are crucial targets in cancer therapy.

-

Herbicide Activity: Certain pyrimidine derivatives are known to act as herbicides.[5]

Given the prevalence of the pyrimidine scaffold in bioactive molecules, 4,6-dimethoxypyrimidine-2-carboxylic acid represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further biological evaluation is warranted to explore its specific activities.

Caption: Potential applications of 4,6-Dimethoxypyrimidine-2-carboxylic acid.

Conclusion

4,6-Dimethoxypyrimidine-2-carboxylic acid is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. This guide has summarized its known chemical and physical properties and provided a plausible synthetic pathway. While specific experimental spectroscopic and biological data are currently limited, the structural features of this molecule suggest it could serve as a valuable intermediate for the synthesis of novel bioactive compounds. Further research is encouraged to fully elucidate its properties and potential applications.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 4,6-dimethoxypyrimidine-2-carboxylic acid (C7H8N2O4) [pubchemlite.lcsb.uni.lu]

- 4. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

A Technical Guide to the Safe Handling of 4,6-Dimethoxypyrimidine-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and risk management strategies for 4,6-Dimethoxypyrimidine-2-carboxylic acid. As a specialized heterocyclic compound likely used in complex synthetic pathways, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety recommendations, empowering researchers to make informed decisions.

A critical note on data availability: Comprehensive toxicological data for 4,6-Dimethoxypyrimidine-2-carboxylic acid (CAS 128276-50-6) is not extensively published. Therefore, this guide synthesizes information from SDS of structurally similar pyrimidine derivatives and carboxylic acids. This approach, grounded in chemical principles, provides a robust framework for safe handling, assuming a conservative risk profile until more specific data becomes available.

Section 1: Chemical Identification and Physical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a reliable safety assessment. These properties dictate its behavior under laboratory conditions and inform appropriate handling and storage procedures.

| Property | Value | Source(s) |

| Chemical Name | 4,6-Dimethoxypyrimidine-2-carboxylic acid | [1][2] |

| CAS Number | 128276-50-6 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₄ | [1][2] |

| Molecular Weight | 184.15 g/mol | [1][2] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 149 - 158 °C | [3][4] |

| Solubility | No data available | |

| pKa | 2.84 ± 0.10 (Predicted) | [3] |

Section 2: Hazard Assessment and GHS Classification

Given the limited specific data, a hazard assessment has been extrapolated from related pyrimidine compounds. The primary anticipated hazards are irritant in nature, common for functionalized aromatic heterocycles and carboxylic acids.

GHS Hazard Classification (Anticipated)

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Signal Word: Warning [5]

Expert Analysis of Hazards:

-

Skin and Eye Irritation (H315, H319): The presence of a carboxylic acid functional group and the overall chemical structure suggest it can act as a moderate irritant upon contact with skin and eyes.[5][6] This is a common property of acidic organic compounds.

-

Respiratory Irritation (H335): As a fine crystalline solid, airborne dust particles can be generated during handling (e.g., weighing, transferring).[4][7] Inhalation of this dust can lead to irritation of the respiratory tract.[6]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls and culminating in PPE, is essential for minimizing exposure. The causality is simple: prevent the chemical from coming into contact with personnel.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A local exhaust ventilation system, such as a chemical fume hood, is strongly recommended, especially when handling larger quantities or when dust generation is likely.[5][8][9] This is the most effective way to control airborne contaminants at the source.

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory for handling 4,6-Dimethoxypyrimidine-2-carboxylic acid.

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face | Safety glasses with side shields or chemical safety goggles.[4][9] | Protects against accidental splashes or airborne dust from entering the eyes, which are highly susceptible to irritation. |

| Skin | Impervious gloves (e.g., nitrile rubber). A standard laboratory coat is required.[4][6][10] | Prevents direct skin contact, mitigating the risk of skin irritation. Gloves should be inspected before use and disposed of properly after handling.[10] |

| Respiratory | NIOSH/MSHA-approved particle respirator. | Required only if engineering controls are insufficient or if significant dust is generated. The primary control should always be ventilation.[4][10] |

Risk Management Workflow Diagram

The following diagram illustrates the logical workflow for assessing and managing the risks associated with this chemical.

Caption: Risk assessment and control measure workflow.

Section 4: Safe Handling, Storage, and Disposal Protocols

Prudent Handling Practices

Adherence to disciplined handling protocols is a non-negotiable aspect of laboratory safety.

-

Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment and PPE before retrieving the chemical.

-

Aliquotting: When weighing, use a spatula to gently transfer the solid to minimize dust formation. Perform this task within a fume hood or a ventilated balance enclosure.[9]

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves using the proper technique and dispose of them in the designated waste container.[10]

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after work is complete.[5][9]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][5]

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][11] Several suppliers recommend refrigerated storage (2-8°C).[3][10]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[11]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Procedure: Dispose of this chemical and its container through a licensed and approved waste disposal company.[4][6] Do not mix with other waste streams unless explicitly permitted.[7]

-

Compliance: All disposal activities must be in strict accordance with federal, state, and local environmental regulations.[7]

Section 5: Emergency Response Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

Emergency Response Decision Tree

This flowchart provides an immediate action guide for common laboratory emergencies involving this compound.

Caption: Emergency response decision tree for various incidents.

Detailed First-Aid Protocols

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][5] If the person feels unwell or breathing is difficult, seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water for at least 15 minutes.[4][5][9] If skin irritation occurs or persists, get medical advice.[5]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do so.[6] If eye irritation persists, get medical attention.[5]

-

If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][9] Do NOT induce vomiting. Call a physician or poison control center.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10][12]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be formed.[6][12]

-

Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with skin and inhalation of toxic fumes.[6][10][12]

Section 6: Toxicological and Ecological Profile

-

Acute Toxicity: Specific LD50/LC50 data for this compound is not available. Based on related structures, it may be harmful if swallowed.[9][10] The primary health effects are expected to be irritation to the skin, eyes, and respiratory system.[6]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6]

-

Persistence and Degradability: No data is available.

-

Environmental Fate: Do not allow the product to enter drains, surface water, or ground water systems.[5][6][9] The environmental impact of this chemical has not been fully investigated.

Authoritative Insight: The absence of comprehensive toxicological data should not be interpreted as an indication of safety. It signifies that the compound has not been thoroughly studied. Therefore, all handling procedures must be based on the precautionary principle, treating the substance as potentially hazardous until proven otherwise.

References

-

Safety Data Sheet - Angene Chemical. (2025-10-17). Angene Chemical. [Link]

-

Safety Data Sheet - Aaron Chemicals. (2024-11-01). Aaron Chemicals. [Link]

-

4,6-Dimethoxy-2-pyrimidinyl urea | C7H10N4O3 | CID 9837373 - PubChem. PubChem. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 4,6-DIMETHOXYPYRIMIDINE-2-CARBOXYLICACID CAS#: 128276-50-6 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. angenechemical.com [angenechemical.com]

- 10. aaronchem.com [aaronchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dimethoxypyrimidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, relevant synthetic protocols for key precursors, and the broader context of pyrimidine derivatives in modern drug development.

Chemical Identity and Properties

The formal IUPAC name for the compound is 4,6-dimethoxypyrimidine-2-carboxylic acid .[1][2] It is also known by synonyms such as 2-Carboxy-4,6-dimethoxypyrimidine and 4,6-DIMETHOXYPYRIMIDINE-2YL-CARBOXYLICACID.[2][3]

The key quantitative properties of 4,6-dimethoxypyrimidine-2-carboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 128276-50-6 | [1][4] |

| Molecular Formula | C₇H₈N₂O₄ | [1][2][4] |

| Molecular Weight | 184.15 g/mol | [1][2][4] |

| Topological Polar Surface Area (TPSA) | 81.54 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.192 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Role in Medicinal Chemistry and Drug Development

Pyrimidine is a foundational scaffold in drug development, present in nucleobases, vitamins, and a wide array of therapeutic agents.[5][6] Its derivatives are known to possess diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[5][6] The carboxylic acid moiety is a crucial functional group found in the pharmacophore of hundreds of drugs, though its properties sometimes necessitate the use of bioisosteres to improve metabolic stability or membrane permeability.[7]

Compounds like 4,6-dimethoxypyrimidine-2-carboxylic acid serve as important intermediates and building blocks in the synthesis of more complex molecules. For instance, the related compound 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the preparation of pyrimidinyloxybenzoic acid herbicides.[8] The substituted pyrimidine core is a versatile scaffold for developing targeted kinase inhibitors, which are critical in oncology and neurodegenerative disease research.[9]

Synthesis of Key Pyrimidine Intermediates

This synthesis proceeds in two primary stages: the formation of the pyrimidine ring to create a dihydroxy intermediate, followed by a methylation step.[10][11]

Stage 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

-

Reaction Setup: To a 500 mL four-necked flask, add guanidine nitrate and diethyl malonate in a molar ratio between 1:1 and 1.5:1.[10][11] Add 5-40 mL of anhydrous methanol and stir to achieve a homogeneous solution.[10]

-

Ring Formation: Slowly add a solution of sodium methoxide in methanol to the flask. An exothermic reaction will occur.[10]

-

Reflux: Once the addition is complete, heat the mixture to reflux (approximately 68°C) for a specified period (e.g., 3.5 hours) to drive the ring formation.[10][11]

-

Hydrolysis and Isolation: After reflux, distill the methanol.[11] Add water to the remaining solid to dissolve it completely. Adjust the pH to 5-6 using a 0.1 mol/L HCl solution to precipitate the product.[11] The resulting 2-amino-4,6-dihydroxypyrimidine intermediate is then filtered, washed with water, and dried. This intermediate is often carried forward without extensive purification.[10]

Stage 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine

-

Reaction Setup: Place the crude 2-amino-4,6-dihydroxypyrimidine into a high-pressure reaction vessel.[11]

-

Methylation: Add dimethyl carbonate, which serves as a green methylation reagent.[10][11] The reaction is typically heated to a high temperature (e.g., 140°C) for several hours (e.g., 8 hours).[11]

-

Workup and Purification: After the reaction is complete, cool the mixture. Perform an aqueous workup to remove salts and unreacted reagents.[10] The crude product is isolated, often via filtration and reduced-pressure distillation of the filtrate.[11]

-

Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure 2-amino-4,6-dimethoxypyrimidine as a white crystalline solid.[10][11]

The following diagram illustrates the logical workflow for the synthesis of the 2-amino-4,6-dimethoxypyrimidine precursor.

Caption: Synthetic workflow for 2-amino-4,6-dimethoxypyrimidine.

References

- 1. chemscene.com [chemscene.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 4,6-DIMETHOXYPYRIMIDINE-2-CARBOXYLICACID CAS#: 128276-50-6 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Properties of 4,6-Dimethoxypyrimidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxypyrimidine-2-carboxylic acid (CAS No. 128276-50-6) is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active molecules, including nucleic acids and a wide array of synthetic drugs[1]. This document provides a detailed overview of the expected spectroscopic characteristics of this compound. While experimental spectra for this specific molecule are not widely published, this guide extrapolates its likely spectroscopic data based on the analysis of its functional groups and data from structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: 4,6-dimethoxypyrimidine-2-carboxylic acid[3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4,6-Dimethoxypyrimidine-2-carboxylic acid. These predictions are based on established principles of spectroscopic analysis for carboxylic acids and pyrimidine derivatives[4][5][6][7][8].

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~6.0-6.5 | Singlet | 1H | Pyrimidine C5-H |

| ~4.0 | Singlet | 6H | Methoxy (-OCH₃) |

Prediction Basis: The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range[5][7]. The protons of the two equivalent methoxy groups are expected to appear as a single peak. The chemical shift of the lone proton on the pyrimidine ring is estimated based on similar aromatic heterocyclic systems.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165-175 | Carboxylic Acid Carbon (C=O) |

| ~170 | Pyrimidine C4, C6 |

| ~160 | Pyrimidine C2 |

| ~85-95 | Pyrimidine C5 |

| ~55 | Methoxy Carbons (-OCH₃) |

Prediction Basis: The carbonyl carbon of a carboxylic acid is characteristically found in the 160-185 ppm region[5][6]. The chemical shifts for the pyrimidine ring carbons are estimated based on the influence of the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3300 - 2500 | O-H stretch | Very broad band, characteristic of a hydrogen-bonded carboxylic acid dimer[7][8]. |

| ~3000 | C-H stretch | Aromatic C-H stretch from the pyrimidine ring. |

| ~2950, ~2850 | C-H stretch | Aliphatic C-H stretch from the methoxy groups. |

| 1760 - 1690 | C=O stretch | Strong, sharp absorption from the carbonyl group[7][8]. |

| ~1600, ~1470 | C=C, C=N stretch | Aromatic ring stretching vibrations. |

| 1320 - 1210 | C-O stretch | Carboxylic acid C-O single bond stretch[8]. |

| ~1250 | C-O-C stretch | Asymmetric stretch of the ether linkage in the methoxy groups. |

| ~1050 | C-O-C stretch | Symmetric stretch of the ether linkage in the methoxy groups. |

| 1440 - 1395 | O-H bend | In-plane bending of the carboxylic acid hydroxyl group[8]. |

| 950 - 910 | O-H bend | Out-of-plane bending of the carboxylic acid hydroxyl group[8]. |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Fragment | Description |

| 184 | [M]⁺ | Molecular Ion |

| 167 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 139 | [M-COOH]⁺ | Loss of the entire carboxyl group (a common fragmentation for carboxylic acids)[7]. |

| 124 | [M-COOH-CH₃]⁺ | Subsequent loss of a methyl radical from a methoxy group. |

Prediction Basis: The fragmentation of carboxylic acids in mass spectrometry often involves initial losses from the carboxyl functional group[4][7]. Subsequent fragmentations would likely involve the methoxy substituents.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as 4,6-Dimethoxypyrimidine-2-carboxylic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube[5].

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.5 ppm for ¹³C)[5].

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

-

The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) analyzer.

-

Procedure:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and elucidate the structure of the fragments[4].

-

Workflow and Data Interpretation

The structural elucidation of an organic compound is a systematic process that integrates data from multiple spectroscopic techniques.

Figure 1. General workflow for the spectroscopic identification of an organic compound.

The process begins with obtaining the molecular weight and formula from Mass Spectrometry. IR spectroscopy then provides crucial information about the functional groups present, such as the carboxylic acid and methoxy groups. Finally, NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms, allowing for the final assembly of the molecular structure.

Figure 2. Correlation of molecular functional groups to their expected spectroscopic signals.

References

- 1. spectrabase.com [spectrabase.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the ¹H NMR Spectrum of 4,6-Dimethoxypyrimidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,6-dimethoxypyrimidine-2-carboxylic acid. As a definitive spectroscopic technique for structural elucidation, a thorough understanding of the ¹H NMR spectrum is crucial for confirming molecular identity, assessing purity, and investigating molecular interactions. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as a comprehensive resource.

Section 1: Theoretical Analysis and Predicted Spectrum

Molecular Structure and Proton Environments

The molecule contains three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum:

-

H-5: A single aromatic proton on the pyrimidine ring.

-

-OCH₃: Two equivalent methoxy groups at the C4 and C6 positions, containing a total of six protons.

-

-COOH: A labile proton of the carboxylic acid group.

Caption: Structure of 4,6-Dimethoxypyrimidine-2-carboxylic acid with key proton environments labeled.

Analysis of Substituent Effects

The chemical shift of each proton is determined by its local electronic environment, which is heavily influenced by the electronic properties of the substituents on the pyrimidine ring.

-

Pyrimidine Ring Protons: The two nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density and significantly deshielding the ring protons. This causes them to resonate at a much higher chemical shift (downfield) compared to protons on a simple benzene ring.[1] For unsubstituted pyrimidine, the H-5 proton appears around 7.38 ppm in CDCl₃.[2]

-

Methoxy Groups (-OCH₃): The methoxy groups are electron-donating through the mesomeric (+M) effect.[3] This effect increases electron density at the ortho and para positions.[3][4] In this molecule, the methoxy groups at C4 and C6 will donate electron density to the ring, particularly affecting the H-5 proton, causing an upfield shift (to a lower ppm value) compared to an unsubstituted pyrimidine.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is electron-withdrawing through the inductive (-I) effect, which deshields nearby protons.[4] Its position at C2 will primarily influence the adjacent nitrogen atoms and have a lesser, but still deshielding, effect on the H-5 proton. The acidic proton of the carboxyl group itself is highly deshielded and typically appears far downfield, often between 10-13 ppm.[5][6][7]

Predicted ¹H NMR Data

Based on the analysis of substituent effects and data from similar compounds like 2-amino-4,6-dimethoxypyrimidine[8][9] and pyrimidine itself[2], the following ¹H NMR spectrum is predicted. The spectrum is best acquired in a non-protic solvent like DMSO-d₆ to ensure the observation of the labile carboxylic acid proton.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 12.0 - 13.5 | Broad Singlet | 1H | -COOH |

| B | ~6.0 - 6.5 | Singlet | 1H | H-5 |

| C | ~3.9 - 4.1 | Singlet | 6H | 2 x -OCH₃ |

Interpretation of Predicted Signals:

-

Signal A (-COOH): This signal is expected to be a broad singlet in the 12.0-13.5 ppm region.[5][7] Its broadness is due to chemical exchange with any trace amounts of water and intermolecular hydrogen bonding.[10][11] The exact chemical shift is highly dependent on concentration, temperature, and solvent.[12]

-

Signal B (H-5): This aromatic proton appears as a sharp singlet because it has no adjacent protons to couple with. Its predicted chemical shift of ~6.0-6.5 ppm is a result of the competing electronic effects: a strong shielding (upfield shift) from the two electron-donating methoxy groups and a weaker deshielding (downfield shift) from the ring nitrogens and the C2-carboxylic acid group.

-

Signal C (-OCH₃): The six protons of the two methoxy groups are chemically equivalent due to the symmetry of the molecule. They will appear as a single, sharp singlet integrating to 6H, typically in the range of 3.9-4.1 ppm.

Section 2: Experimental Protocol for Spectrum Acquisition

This section outlines a robust, self-validating protocol for the acquisition of a high-quality ¹H NMR spectrum of 4,6-dimethoxypyrimidine-2-carboxylic acid.

Objective

To obtain a high-resolution ¹H NMR spectrum for structural confirmation, including clear observation of both aromatic and labile protons.

Materials and Reagents

-

Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipette and glass wool plug

-

Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)

Causality of Solvent Choice: DMSO-d₆ is the recommended solvent. Unlike protic solvents like D₂O or CD₃OD, which would cause the labile -COOH proton to exchange with deuterium and become invisible to ¹H NMR[10][15], DMSO-d₆ is aprotic. It forms hydrogen bonds with the carboxylic acid proton, slowing its exchange rate and allowing it to be observed as a distinct, albeit often broad, peak.[10][12]

Experimental Workflow

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound into a small, clean glass vial.[16]

-

Add approximately 0.6 mL of DMSO-d₆ to the vial.[14]

-

Gently vortex or swirl the vial until the sample is fully dissolved. The solution should be transparent.[13]

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[16]

-

Securely cap the NMR tube and wipe the outside clean.

-

-

Instrument Setup and Acquisition (Example on a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the instrument on the deuterium signal from the DMSO-d₆ solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Set standard ¹H acquisition parameters. A spectral width of -2 to 14 ppm is appropriate. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Perform zero-order and first-order phase correction to ensure all peaks have a positive, symmetrical lineshape.

-

Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to 2.50 ppm.

-

Integrate the area under each signal. Set the integration of the singlet at ~6.0-6.5 ppm (H-5) to 1.0. The other peaks should integrate to approximately 1H (-COOH) and 6H (-OCH₃).

-

Section 3: Potential Challenges and Advanced Considerations

-

The Labile COOH Proton: The chemical shift and peak shape of the carboxylic acid proton are highly sensitive to environmental conditions.[12] If the sample contains water, the -COOH proton may exchange with water protons, leading to a single, broad, averaged peak. The presence of a broad peak around 3.3 ppm in a DMSO-d₆ spectrum often indicates water contamination.[1]

-

Deuterium Exchange: To definitively confirm the assignment of the -COOH peak, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a single drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The labile -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[15]

-

Purity Assessment: The simplicity of the predicted spectrum—three sharp singlets (one potentially broad)—makes it an excellent tool for purity assessment. Any additional peaks would indicate the presence of residual solvents, starting materials, or byproducts.

References

-

Vertex AI Search Result[4], What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?, Accessed Dec. 30, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMJ3ZtrAH1043libc-S4HEtOEe-6t0iq0OPffDLhXNc1APLl60OCoOlqz7gZAumYmIYVcXi0AOOuI90xk3Px34dS8EfGIYtoyfcs-bOeS1Vbm8j4KKJqBYrbsgkd_Mv6gWSNcV9qM_z0uEz14rS2JWYvI_JoTwQmX_RMCCV8MjtPmhUlTAWx5PTrQhm9nuctOqG82gL3BpMdRUBcQ0sVbeMefRj9huNZExY_QBgWNaMC5CPdvG_Ky8038WHopcCD67Rw==]

- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis, ACS Sustainable Chemistry & Engineering, Accessed Dec. 30, 2025. [https://pubs.acs.org/doi/10.1021/acssuschemeng.2c06830]

- 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum, ChemicalBook, Accessed Dec. 30, 2025. [https://www.chemicalbook.com/spectrumen_1193-24-4_1HNMR.htm]

- 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum, ChemicalBook, Accessed Dec. 30, 2025. [https://www.chemicalbook.com/spectrumen_36315-01-2_1HNMR.htm]

- Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut, Vertex AI Search, Accessed Dec. 30, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHan9W-mSaWYAkQePSNlWQdc09kFWV_dA5dEi_OKGOQfrBvhpeT1adKT5UrnB8V2F3CaPS7pLoO1b1fFRJ024ryP9-_OFsjqqfI9VJmP4ovKsG5X70t9T4cUM-qOufG3jS64qEwMB76_X_9b1HlhV02oCwqKWFvRd2PfvTlV3Hqy_mrFKNT587QPhlkgjKGtM13riaIzSA-_V4=]

- Methoxy gp on aromatic ring ?, ResearchGate, Accessed Dec. 30, 2025. [https://www.researchgate.

- 5.5: The Basis for Differences in Chemical Shift, Chemistry LibreTexts, Accessed Dec. 30, 2025. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Structure_Determination/5.05%3A_The_Basis_for_Differences_in_Chemical_Shift]

- Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines, Benchchem, Accessed Dec. 30, 2025. [https://www.benchchem.com/technical-support/nmr-peak-assignment-substituted-pyrimidines]

- Why don't labile protons such as -OH and -NH have a characteristic chemical shift?, Chemistry Stack Exchange, Accessed Dec. 30, 2025. [https://chemistry.stackexchange.com/questions/46513/why-dont-labile-protons-such-as-oh-and-nh-have-a-characteristic-chemical-sh]

- 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID(56621-98-8) 1H NMR spectrum, ChemicalBook, Accessed Dec. 30, 2025. [https://www.chemicalbook.com/spectrumen_56621-98-8_1HNMR.htm]

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines, ResearchGate, Accessed Dec. 30, 2025. [https://www.researchgate.net/publication/280042457_NMR_spectra_of_pyrimidines_Effect_of_substituents_on_the_chemical_shift_of_the_protons_of_the_amino_group_of_p-substituted_2-_and_5-aminopyridines_and_anilines]

- Pyrimidine(289-95-2) 1H NMR spectrum, ChemicalBook, Accessed Dec. 30, 2025. [https://www.chemicalbook.com/spectrumen_289-95-2_1HNMR.htm]

- 2-Amino-4,6-dimethoxypyrimidine, PubChem, Accessed Dec. 30, 2025. [https://pubchem.ncbi.nlm.nih.gov/compound/118946]

- The Incorporation of Labile Protons into Multidimensional NMR Analyses: Glycan Structures Revisited, Journal of the American Chemical Society, Accessed Dec. 30, 2025. [https://pubs.acs.org/doi/10.1021/jacs.1c02821]

- Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution, JoVE, Accessed Dec. 30, 2025. [https://www.jove.com/v/10321/h-nmr-of-labile-protons-deuterium-2h-substitution]

- NMR Sample Preparation, University of California, Riverside, Accessed Dec. 30, 2025. [https://nmr.ucr.

- Sample Preparation, University College London, Accessed Dec. 30, 2025. [https://www.ucl.ac.

- Exchangeable Protons in NMR—Friend or Foe?, ACD/Labs, Accessed Dec. 30, 2025. [https://www.acdlabs.com/blog/exchangeable-protons-in-nmr-friend-or-foe/]

- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics, Magnetic Resonance in Chemistry, Accessed Dec. 30, 2025. [https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1453]

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds, PubMed, Accessed Dec. 30, 2025. [https://pubmed.ncbi.nlm.nih.gov/23281729/]

- PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) 1H NMR spectrum, ChemicalBook, Accessed Dec. 30, 2025. [https://www.chemicalbook.com/spectrumen_1452-63-7_1HNMR.htm]

- NMR Spectroscopy – 1H NMR Chemical Shifts, University of Wisconsin-Madison, Accessed Dec. 30, 2025. [https://www.chem.wisc.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy, Geochimica et Cosmochimica Acta, Accessed Dec. 30, 2025. [https://www.sciencedirect.com/science/article/pii/S001670370700115X]

- Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva, PubMed Central, Accessed Dec. 30, 2025. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4871633/]

- Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds, The Journal of Physical Chemistry A, Accessed Dec. 30, 2025. [https://pubs.acs.org/doi/10.1021/jp310232u]

- NMR Sample Preparation, University of Reading, Accessed Dec. 30, 2025. [https://www.reading.ac.

- Why do carboxylic acid esters have larger NMR chemical shift than carbonates?, ResearchGate, Accessed Dec. 30, 2025. [https://www.researchgate.

- Does this NMR show the carboxy group?, Chemistry Stack Exchange, Accessed Dec. 30, 2025. [https://chemistry.stackexchange.com/questions/46820/does-this-nmr-show-the-carboxy-group]

- 2,4,6-Trimethoxypyrimidine, SpectraBase, Accessed Dec. 30, 2025. [https://spectrabase.com/spectrum/4P6RytHfsRz]

- NMR Sample Preparation, Iowa State University, Accessed Dec. 30, 2025. [https://cif.iastate.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles, Chemistry LibreTexts, Accessed Dec. 30, 2025. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives, ACS Omega, Accessed Dec. 30, 2025. [https://pubs.acs.org/doi/10.1021/acsomega.1c01340]

- ¹H and ¹³C NMR chemical shifts of 5a, ResearchGate, Accessed Dec. 30, 2025. [https://www.researchgate.net/figure/1-H-and-13-C-NMR-chemical-shifts-of-5a_tbl1_279177114]

- Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting..., ResearchGate, Accessed Dec. 30, 2025. [https://www.researchgate.net/figure/Nitrogen-14-N-or-15-N-NMR-chemical-shift-dN-values-of-starting-compounds-and-derived_tbl2_341648719]

- Pyrimidine-2-carboxylic acid, SpectraBase, Accessed Dec. 30, 2025. [https://spectrabase.com/spectrum/CvJRcO9pBCz]

- PYRIDINE-D5(7291-22-7) 1H NMR spectrum, ChemicalBook, Accessed Dec. 30, 2025. [https://www.chemicalbook.com/spectrumen_7291-22-7_1HNMR.htm]

- Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation, MDPI, Accessed Dec. 30, 2025. [https://www.mdpi.com/1422-0067/22/1/180]

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the..., ResearchGate, Accessed Dec. 30, 2025. [https://www.researchgate.net/figure/The-1-H-NMR-spectra-DMSO-d-6-of-4-2-pyridyl-pyrimidine-6-and-the-corresponding_fig3_264147055]

- Pyrimidine-2-carboxylic acid, PubChem, Accessed Dec. 30, 2025. [https://pubchem.ncbi.nlm.nih.gov/compound/12626245]

- Exploring the Role of Consecutive Addition of Nitrogen Atoms on Stability and Reactivity of Hydrogen-Bonded Azine–Water Complexes, ACS Omega, Accessed Dec. 30, 2025. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648740/]

- 15N Chemical Shift Principal Values in Nitrogen Heterocycles, ACS Publications, Accessed Dec. 30, 2025. [https://pubs.acs.org/doi/10.1021/ja00188a018]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR [m.chemicalbook.com]

- 9. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. research.reading.ac.uk [research.reading.ac.uk]

- 15. jove.com [jove.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

13C NMR of 4,6-Dimethoxypyrimidine-2-carboxylic acid

An In-Depth Technical Guide to the ¹³C NMR of 4,6-Dimethoxypyrimidine-2-carboxylic acid

Introduction

4,6-Dimethoxypyrimidine-2-carboxylic acid is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. The pyrimidine scaffold is a core structure in many biologically active compounds, including nucleic acids and various pharmaceuticals.[1] Accurate structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a powerful and indispensable tool for this purpose. This guide provides a comprehensive overview of the theoretical and practical aspects of obtaining and interpreting the ¹³C NMR spectrum of 4,6-dimethoxypyrimidine-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

Theoretical Principles and ¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum provides a unique signal for each chemically non-equivalent carbon atom in a molecule, offering a detailed map of the carbon skeleton.[2][3] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects.[4] For 4,6-dimethoxypyrimidine-2-carboxylic acid, the substituents—two methoxy groups and a carboxylic acid group—exert significant electronic effects on the pyrimidine ring, thereby influencing the chemical shifts of the ring carbons.

Substituent Effects on the Pyrimidine Ring

The prediction of ¹³C NMR chemical shifts in substituted six-membered heteroaromatic compounds can be approached by considering the additivity of substituent-induced chemical shifts (SCS).[5] The two methoxy groups at positions 4 and 6 are electron-donating groups, which are expected to shield the carbon atoms at the ortho and para positions. Conversely, the carboxylic acid group at position 2 is an electron-withdrawing group, which will deshield the attached carbon and other carbons in the ring.

A detailed analysis of the expected chemical shifts for each carbon atom in 4,6-dimethoxypyrimidine-2-carboxylic acid is presented below. The numbering of the carbon atoms is shown in the diagram below.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 4,6-dimethoxypyrimidine-2-carboxylic acid. These predictions are based on the analysis of substituent effects on the pyrimidine ring and typical chemical shift ranges for the functional groups.[5][6][7][8]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 158 - 162 | Attached to two electronegative nitrogen atoms and the electron-withdrawing carboxylic acid group, leading to significant deshielding. |

| C4 | 170 - 175 | Attached to an electronegative nitrogen and an electron-donating methoxy group. The strong electron-donating effect of the methoxy group causes significant deshielding. |

| C5 | 90 - 95 | Experiences shielding from the two electron-donating methoxy groups at the ortho positions (C4 and C6). |

| C6 | 170 - 175 | Chemically equivalent to C4 due to the symmetry of the molecule. Attached to an electronegative nitrogen and an electron-donating methoxy group. |

| C7 (COOH) | 165 - 170 | Typical chemical shift for a carboxylic acid carbon.[7] |

| C8, C9 (OCH₃) | 54 - 58 | Typical chemical shift for methoxy group carbons attached to an aromatic ring.[6] Due to symmetry, a single signal is expected for both methoxy carbons. |

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of 4,6-dimethoxypyrimidine-2-carboxylic acid.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice for carboxylic acids due to its ability to dissolve polar compounds and its relatively low interference in the ¹³C NMR spectrum.

-

Concentration : Dissolve approximately 10-50 mg of 4,6-dimethoxypyrimidine-2-carboxylic acid in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2][3] However, for polar solvents like DMSO-d₆, the solvent peak itself can be used as a secondary reference.

NMR Data Acquisition

The following is a general procedure for a modern NMR spectrometer. Specific parameters may need to be optimized.[9]

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the ¹³C probe.

-

-

Acquisition Parameters :

-

Experiment : A standard one-pulse ¹³C experiment with broadband proton decoupling is typically used.[3][4]

-

Pulse Width : Use a calibrated 90° pulse width.

-

Acquisition Time (AT) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, although for qualitative spectra, a shorter delay can be used to save time.[10]

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.[2][3]

-

Spectral Width (SW) : A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

-

Data Processing

-

Fourier Transform : Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing : Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction : Apply a baseline correction to ensure a flat baseline.

-

Referencing : Reference the spectrum to the TMS signal at 0.0 ppm or the solvent peak.

-

Peak Picking : Identify and label the chemical shifts of all the peaks in the spectrum.

Interpretation of the Spectrum

The interpretation of the ¹³C NMR spectrum involves assigning each observed peak to a specific carbon atom in the molecule. Based on the predictions, we expect to see five distinct signals in the proton-decoupled ¹³C NMR spectrum of 4,6-dimethoxypyrimidine-2-carboxylic acid, corresponding to the five sets of chemically equivalent carbons. The intensity of the peaks can provide some clues, as carbons without attached protons (quaternary carbons) often show weaker signals.[2]

Conclusion

¹³C NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4,6-dimethoxypyrimidine-2-carboxylic acid. By understanding the influence of substituents on the pyrimidine ring and following a robust experimental protocol, researchers can obtain high-quality spectra that provide unambiguous confirmation of the molecular structure. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel chemical entities for drug discovery and development.

References

- NMRShiftDB - PubChem Data Source - NIH. (2025).

- Databases - NMR Wiki. (2010).

- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules.

- UWChemMRF Links. (2013).

- NMR Databases | 1H, 13C, 15N, 19F, 31P - ACD/Labs.

- NMR Database for Faster Structural Data - CAS.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar.

- 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. (2022).

- How to predict the 13C NMR spectrum of a compound - YouTube. (2017).

- 13-C NMR Protocol for beginners AV-400.

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (2025).

- Supporting Information for Stable carboxylic acid derivatized alkoxy silanes - The Royal Society of Chemistry.

- 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks.

- 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles - ResearchGate. (2025).

- NMR Techniques in Organic Chemistry: a quick guide.

- How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching| - YouTube. (2023).

- Carbon‐13 NMR spectra of saturated heterocycles: VIII—tetrahydrofurans and 1,3‐dioxolanes | Semantic Scholar. (1979).

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013).

- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. (2014).

- Advanced NMR techniques for structural characterization of heterocyclic structures.

- 5.7: 13C-NMR Spectroscopy - Chemistry LibreTexts. (2021).

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- 13C NMR spectra of synthesized model compound 4f. - ResearchGate.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.

- 4,6-Dimethoxypyrimidine-2-carboxylic acid | CAS 128276-50-6 | SCBT.

- 13-C NMR Chemical Shift Table.pdf.

- 128276-50-6 | 4,6-Dimethoxypyrimidine-2-carboxylic acid - ChemScene.

- 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. (2020).

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. pubs.acs.org [pubs.acs.org]

Introduction to 4,6-Dimethoxypyrimidine-2-carboxylic Acid and its Analytical Significance

An In-Depth Technical Guide to the Mass Spectrometry of 4,6-Dimethoxypyrimidine-2-carboxylic Acid

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4,6-Dimethoxypyrimidine-2-carboxylic acid (DMCA), a molecule of interest in pharmaceutical and chemical research. As researchers and drug development professionals, a robust and validated analytical method is paramount for accurate quantification and structural elucidation. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that inform the analytical workflow, ensuring a self-validating and reproducible system.

4,6-Dimethoxypyrimidine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core substituted with two methoxy groups and a carboxylic acid function. Its molecular structure presents distinct chemical properties that are central to designing an effective mass spectrometry-based analytical strategy.

Key Molecular Characteristics:

-

Core Structure: A polar pyrimidine ring.

-

Functional Groups: One carboxylic acid group (pKa ~3-4), making the molecule acidic and readily ionizable. Two methoxy groups.

-

Ionization Potential: The presence of the carboxylic acid group makes it an excellent candidate for negative-mode electrospray ionization (ESI), while the nitrogen atoms in the pyrimidine ring can be protonated for positive-mode analysis.

Accurate analysis of DMCA is critical for pharmacokinetic studies, metabolite identification, and quality control in manufacturing processes. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the analytical technique of choice due to its exceptional sensitivity and selectivity.[3][4]

Foundational Strategy: Sample Preparation

The adage "garbage in, garbage out" is particularly true for mass spectrometry. Proper sample preparation is the most critical step to ensure data quality, enhancing sensitivity and reducing matrix effects that can interfere with ionization.[5]

Solvent Selection and Solubilization

Given its polar nature, DMCA is soluble in organic solvents such as methanol or acetonitrile, often mixed with water. The initial step involves dissolving the sample to a known concentration, typically around 1 mg/mL for a stock solution, which is then diluted further for analysis.[6]

The Critical Role of pH and Buffers

For LC-MS analysis, especially using ESI, the sample matrix must be free of non-volatile salts (e.g., NaCl, phosphates) which can suppress the analyte signal and contaminate the instrument.[7][8]

-

Rationale for pH Adjustment: To promote the formation of the desired ion, the pH of the final sample solution and the mobile phase should be controlled. For negative ion mode ([M-H]⁻), a pH above the pKa of the carboxylic acid is ideal. However, for practical reversed-phase chromatography, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is standard and still allows for efficient deprotonation in the ESI source.

-

Volatile Buffers: If buffering is necessary, only volatile systems like ammonium formate or ammonium acetate should be used as they will evaporate in the high-temperature ESI source and will not contaminate the mass spectrometer.[8]

Recommended Sample Preparation Protocol

-

Stock Solution: Prepare a 1 mg/mL stock solution of DMCA in methanol.

-